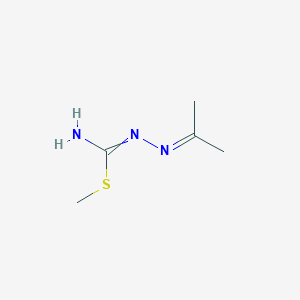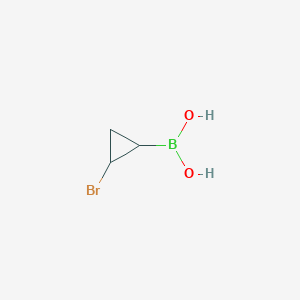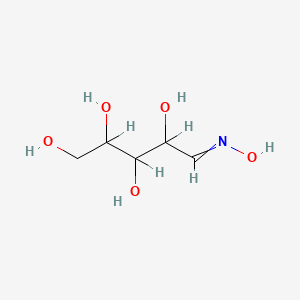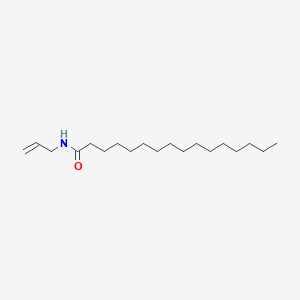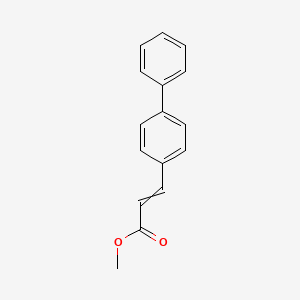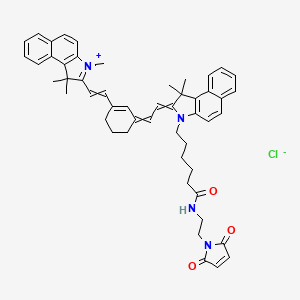
Cyanine7.5 maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine7.5 maleimide is a thiol-reactive near-infrared dye used for labeling protein sulfhydryl groups. This compound is particularly valuable in the field of bioimaging due to its ability to emit fluorescence in the near-infrared region, which allows for deep tissue imaging with minimal background interference .
准备方法
Synthetic Routes and Reaction Conditions
Cyanine7.5 maleimide is synthesized by reacting Cyanine7.5 with maleimide. The reaction typically involves dissolving Cyanine7.5 in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by the addition of maleimide. The reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
Cyanine7.5 maleimide primarily undergoes thiol-maleimide reactions, where it reacts with sulfhydryl groups in proteins to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds in proteins, making the sulfhydryl groups available for reaction with maleimide .
Major Products
The major products of these reactions are near-infrared fluorescent conjugates of proteins, which can be used for various bioimaging applications .
科学研究应用
Cyanine7.5 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of proteins and peptides for imaging cellular processes and protein localization.
Medicine: Utilized in non-invasive imaging techniques to study the distribution of labeled biomolecules in live organisms, aiding in disease diagnosis and drug delivery research.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and research purposes
作用机制
Cyanine7.5 maleimide exerts its effects through the formation of stable thioether bonds with protein sulfhydryl groups. This covalent attachment allows the dye to remain bound to the protein, enabling its use in long-term imaging studies. The near-infrared fluorescence emitted by the dye allows for deep tissue penetration and minimal background interference, making it ideal for in vivo imaging .
相似化合物的比较
Cyanine7.5 maleimide is unique due to its near-infrared fluorescence and high specificity for sulfhydryl groups. Similar compounds include:
Cyanine7 maleimide: Another near-infrared dye with similar properties but slightly different spectral characteristics.
Cyanine5 maleimide: A dye that emits in the visible range, making it less suitable for deep tissue imaging.
Sulfo-Cyanine7.5 maleimide: A more hydrophilic version of this compound, which is better suited for aqueous environments.
This compound stands out due to its optimal balance of hydrophobicity and hydrophilicity, making it versatile for various applications.
属性
分子式 |
C51H55ClN4O3 |
|---|---|
分子量 |
807.5 g/mol |
IUPAC 名称 |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H |
InChI 键 |
XCNYYRVWJSOPSW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




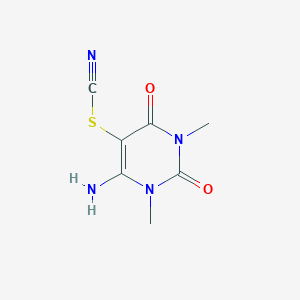
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)
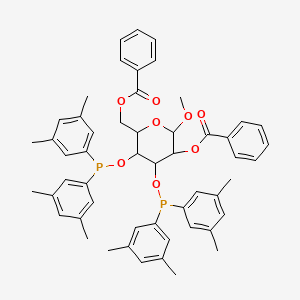
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
